3-Bromo-4-ethylbenzoic acid CAS number
3-Bromo-4-ethylbenzoic acid CAS number
An In-Depth Technical Guide to 3-Bromo-4-ethylbenzoic Acid
This guide provides a comprehensive technical overview of 3-Bromo-4-ethylbenzoic acid, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, a field-proven synthesis protocol, robust analytical characterization methods, and its applications, with a focus on the underlying scientific principles that govern its use.
3-Bromo-4-ethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a bromine atom and an ethyl group attached to the benzene ring at positions 3 and 4, respectively. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The Chemical Abstracts Service (CAS) has assigned the number 99548-53-5 to this compound.[1][2]
The physical and chemical properties are critical for its handling, reaction setup, and purification. These are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 99548-53-5 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| IUPAC Name | 3-bromo-4-ethylbenzoic acid | [2] |
| Melting Point | 164-166 °C | [1][4] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | [2] |
| InChIKey | XUESCTMXEQFNKI-UHFFFAOYSA-N | [2] |
| Appearance | White to pale yellow solid | [5] |
Synthesis and Purification: An Electrophilic Aromatic Substitution Approach
The most direct and common method for preparing 3-Bromo-4-ethylbenzoic acid is through the electrophilic bromination of 4-ethylbenzoic acid.[6] This reaction leverages fundamental principles of aromatic chemistry.
Mechanistic Rationale
The ethyl group (-CH₂CH₃) on the starting material, 4-ethylbenzoic acid, is an ortho, para-directing activator. Since the para position is occupied by the carboxylic acid group, electrophilic attack is directed to the ortho positions (2 and 6). The carboxylic acid group (-COOH) is a meta-directing deactivator. The reaction yields the 3-bromo isomer because the ethyl group's directing effect is dominant. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential. Its role is to polarize the diatomic bromine (Br₂), creating a potent electrophile (Br⁺) that is necessary to overcome the energy barrier for the substitution on the aromatic ring.
Caption: Synthesis pathway for 3-Bromo-4-ethylbenzoic acid.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, charge 4-ethylbenzoic acid (1 equivalent) and a suitable solvent like dichloromethane.
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Catalyst Addition: Add iron(III) bromide (FeBr₃, ~0.1 equivalents) to the flask.
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Bromination: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in the same solvent via the dropping funnel at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.
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Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final product as a crystalline solid.[7]
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and structural integrity of the synthesized 3-Bromo-4-ethylbenzoic acid, a multi-technique analytical approach is mandatory. This creates a self-validating system where each analysis provides orthogonal data, collectively confirming the compound's quality.
Caption: A typical workflow for the purification and analysis of the final compound.
Chromatographic Analysis (Purity)
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. A reverse-phase C18 column is typically employed.
-
Methodology: A gradient method using a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) provides excellent separation.[8][9] The compound is detected using a UV detector, where the absorbance of the aromatic ring is monitored.
-
Expected Result: A single major peak with an area percentage >99% indicates high purity.
Spectroscopic Analysis (Structure)
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons, and the acidic proton of the carboxylic acid. The splitting patterns and chemical shifts confirm the substitution pattern.
-
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon skeleton.
Mass Spectrometry (MS) confirms the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is a common technique.
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Expected Result: In negative ion mode, the mass spectrum will show a major peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 227/229. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed as two peaks of nearly equal intensity separated by 2 Da, providing definitive evidence of a single bromine atom in the structure.
Applications in Research and Drug Development
3-Bromo-4-ethylbenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from its two reactive functional groups: the carboxylic acid and the aryl bromide.
-
Building Block for Complex Molecules: The bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki and Sonogashira reactions.[5] This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds, which is a cornerstone of modern medicinal chemistry.[7]
-
Pharmaceutical and Agrochemical Synthesis: As a benzoic acid derivative, it is part of a class of compounds widely used in the synthesis of pharmaceuticals and agrochemicals.[10][11] The specific substitution pattern can be critical for achieving desired binding affinity to biological targets.
-
Prodrug Development: The carboxylic acid group can be esterified to create prodrugs, which can improve a drug's solubility, permeability, or pharmacokinetic profile.[12]
Safety and Handling
3-Bromo-4-ethylbenzoic acid is classified as hazardous and must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Source:[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13][14]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[13]
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